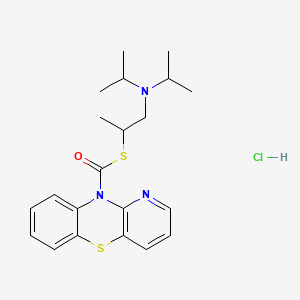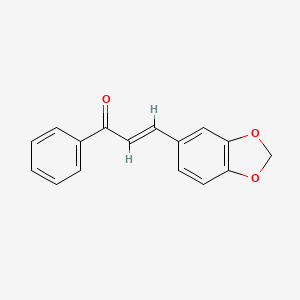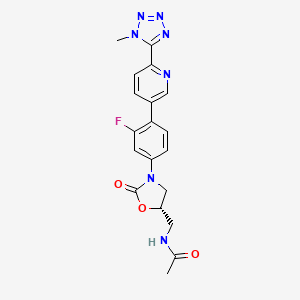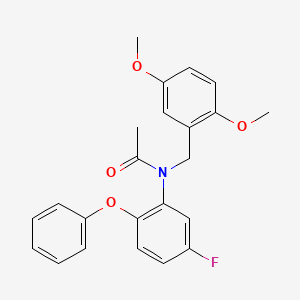
Danirixin
Descripción general
Descripción
Danirixin is a small molecule that acts as a selective and reversible antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor plays a crucial role in the chemotaxis of neutrophils to sites of inflammation. This compound has been studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, cystic fibrosis, acute lung injury, and respiratory syncytial virus infection .
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study the role of CXCR2 in chemotaxis and inflammation.
Biology: Investigated for its effects on neutrophil migration and activation in various biological models.
Medicine: Explored as a therapeutic agent for inflammatory diseases such as COPD, severe asthma, and cystic fibrosis.
Direcciones Futuras
Danirixin is being evaluated as a potential anti-inflammatory medicine . It has been used in trials studying the treatment and basic science of various diseases . The dose-dependent inhibition of agonist-induced neutrophil activation following single and repeated once daily oral administration of this compound suggests that this CXCR2 antagonist may have benefit in neutrophil-predominant inflammatory diseases .
Mecanismo De Acción
Danirixin exerts its effects by selectively binding to the CXCR2 receptor, thereby blocking the binding of its natural ligands, such as interleukin-8 (IL-8). This inhibition prevents the activation and migration of neutrophils to sites of inflammation. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway, which is crucial for neutrophil chemotaxis and activation .
Análisis Bioquímico
Biochemical Properties
Danirixin has a high affinity for the CXCR2 chemokine receptor, with an IC50 for CXCL8 binding of 12.5 nM . The CXCR2 chemokine receptor plays a crucial role in controlling the extravasation and activation of neutrophils . By selectively antagonizing the CXCR2 receptor, this compound can potentially reduce neutrophil migration and activation .
Cellular Effects
This compound has been shown to inhibit ex-vivo CXCL1-induced CD11b expression on peripheral blood neutrophils . This suggests that this compound can engage with pharmacology and inhibit the activation of neutrophils . In addition, this compound has been associated with improved respiratory symptoms and health status in patients with mild-to-moderate COPD .
Molecular Mechanism
The molecular mechanism of this compound involves the antagonism of the CXCR2 chemokine receptor . This receptor is important in controlling the extravasation and activation of neutrophils . By selectively antagonizing this receptor, this compound can potentially reduce neutrophil migration and activation .
Temporal Effects in Laboratory Settings
Systemic exposure following single doses of this compound increased with increasing dose . There was a decrease in Cmax and AUC following administration of this compound in the presence of food . Also, Cmax decreased when this compound was administered following omeprazole .
Dosage Effects in Animal Models
In animal models, oral administration of this compound blocked the influx of neutrophils into the lung following aerosol lipopolysaccharide or ozone challenge . The median effective doses (ED50s) were 1.4 and 16 mg/kg respectively .
Metabolic Pathways
The results demonstrated that glucuronide conjugation is likely to be the major route of metabolism for this compound . Oxidative metabolism contributed only in a minor way indicating that cytochrome P450-mediated drug interactions are not likely to be a concern for this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Danirixin is synthesized through a series of chemical reactions involving the formation of a diaryl urea structure. The synthetic route typically involves the reaction of aniline derivatives with isocyanates to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Danirixin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Navarixin: Another CXCR2 antagonist with a different chemical structure but similar pharmacological effects.
Reparixin: A non-competitive CXCR2 antagonist with distinct binding characteristics.
SB656933: A selective CXCR2 antagonist with potential therapeutic applications in inflammatory diseases
Uniqueness of Danirixin
This compound is unique in its high affinity and selectivity for the CXCR2 receptor, with a negative log of the 50% inhibitory concentration (pIC50) of 7.9 for binding to Chinese hamster ovary cell-expressed human CXCR2. It also has a 78-fold selectivity over binding to CXCR1. This high selectivity and potency make this compound a promising candidate for the treatment of inflammatory diseases .
Propiedades
IUPAC Name |
1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNBSHYFOFVLS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954126-98-8 | |
| Record name | Danirixin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danirixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANIRIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)

![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)


![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)



![(4R,5S)-6-(1-hydroxyethyl)-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1669725.png)
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)


